2-Cyclopropyl-6-fluorophenol

Description

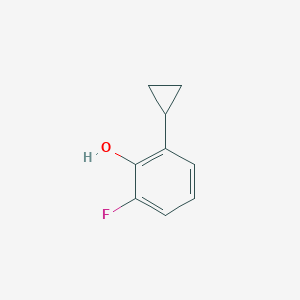

2-Cyclopropyl-6-fluorophenol is a fluorinated phenolic compound characterized by a cyclopropyl substituent at the 2-position and a fluorine atom at the 6-position of the aromatic ring. The phenol group (-OH) confers acidity, while the cyclopropyl moiety introduces steric hindrance and modulates electronic properties. Such structural features make it a candidate for applications in medicinal chemistry and materials science, where fluorine and cyclopropane groups are often leveraged for metabolic stability and reactivity tuning .

Properties

IUPAC Name |

2-cyclopropyl-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBHRTFDDOMSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629133 | |

| Record name | 2-Cyclopropyl-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911817-90-8 | |

| Record name | 2-Cyclopropyl-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-fluorophenol typically involves the cyclopropylation of a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclopropyl-6-fluorocyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or cyclopropyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of cyclopropyl-6-fluoroquinone.

Reduction: Formation of cyclopropyl-6-fluorocyclohexanol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

Drug Discovery

The incorporation of fluorinated cyclopropanes, including 2-cyclopropyl-6-fluorophenol, has been shown to improve the biological profiles of drug candidates. Fluorine atoms can modulate lipophilicity and metabolic stability, making compounds more suitable for therapeutic use.

- Case Study: c-Met and VEGFR-2 Inhibitors

Recent studies have highlighted the synthesis of fluorocyclopropane analogs of cabozantinib, a known c-Met and VEGFR-2 inhibitor. The introduction of a fluorine substituent resulted in improved selectivity and potency against liver cancer cells compared to non-fluorinated counterparts . The compound JV-976, derived from this approach, exhibited over three times higher selectivity towards Hep G2 cancer cells than the parent drug .

Central Nervous System Disorders

Fluorinated derivatives of cyclopropylmethylamines have been investigated as potential treatments for central nervous system disorders. A series of compounds designed with a fluorinated cyclopropane structure demonstrated high potency as 5-HT2C agonists while maintaining selectivity against other serotonin receptors . This selectivity is crucial for minimizing side effects commonly associated with non-selective agonists.

Herbicide Development

The structural features of this compound have also been explored in the context of herbicide development. Research indicates that compounds with similar structures can exhibit herbicidal activity while maintaining low toxicity to humans and livestock . This makes them promising candidates for environmentally friendly agricultural practices.

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopropyl (2-chloro-6-fluorophenyl)methanol

- Structure: Features a cyclopropyl group, fluorine at position 6, and a chlorine atom at position 2, with a methanol (-CH2OH) group instead of phenol.

- Key Differences: Acidity: The phenol group in 2-Cyclopropyl-6-fluorophenol (estimated pKa ~8.5) is significantly more acidic than the methanol group (pKa ~16) in this analogue due to resonance stabilization of the phenoxide ion . Reactivity: The chlorine substituent in the analogue may enhance electrophilic substitution reactivity compared to the hydroxyl group in the target compound.

2-Allyloxy-5-fluorophenylmagnesium bromide

- Structure : Contains an allyloxy (-O-allyl) group at position 2 and fluorine at position 5, with a magnesium bromide moiety.

- Key Differences: Functionality: The allyloxy group acts as an electron-donating substituent, contrasting with the electron-withdrawing cyclopropyl group in this compound. Reactivity: As a Grignard reagent, this compound participates in nucleophilic additions, whereas the phenol group in the target compound favors acid-base or coupling reactions .

2-(4-Fluorophenyl)-N-methyl-...furo[2,3-b]pyridine-3-carboxamide

- Structure : A complex heterocycle with fluorophenyl and cyclopropylamide groups.

- Key Differences: Synthesis: The use of tetramethylisouronium hexafluorophosphate (V) and cyclopropyl amine in DMF highlights methodologies relevant to introducing cyclopropane motifs, though the target compound lacks the fused pyridine core . Applications: Such structures are often explored as kinase inhibitors, whereas this compound may serve as a building block for simpler bioactive molecules.

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

2-Cyclopropyl-6-fluorophenol (C10H9FO) is an organic compound characterized by a cyclopropyl group at the 2-position and a fluorine atom at the 6-position of the phenolic ring. This unique structural configuration imparts distinct chemical properties and biological activities, making it a compound of interest in medicinal chemistry and related fields.

The presence of both the cyclopropyl and fluorine groups enhances the compound's stability and reactivity. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing enzymatic activities and receptor functions. The fluorine atom increases lipophilicity, potentially enhancing biological availability and modulating interactions with cellular targets.

- Hydrogen Bonding: The phenolic group interacts with enzymes or receptors, influencing their activity.

- Stability and Reactivity: The cyclopropyl and fluorine groups contribute to the compound's overall stability, allowing it to modulate various biological pathways effectively.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in therapeutic applications.

- Receptor Binding: Its unique structure allows for selective binding to certain receptors, particularly in neuropharmacology, where it may act as an agonist for serotonin receptors .

- Anticancer Potential: Similar compounds have shown promise in anticancer studies, indicating that this compound may also possess cytotoxic properties against cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyclopropylphenol | Cyclopropyl group, no fluorine | Lacks fluorine; different reactivity |

| 6-Fluorophenol | Fluorine at position 6 | No cyclopropyl group |

| 2-Methyl-6-fluorophenol | Methyl group instead of cyclopropyl | Altered sterics and electronics |

| 4-Cyclopropylphenol | Cyclopropyl at position 4 | Different substitution pattern |

This table illustrates how the positioning of substituents affects the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Fluorinated Cyclopropane Derivatives: Research on fluorinated derivatives has shown improved selectivity for serotonin receptors, suggesting that modifications like those seen in this compound could enhance pharmacological profiles .

- Antimutagenic Activity: Some studies have indicated that fluorinated compounds exhibit antimutagenic properties, which may be relevant for developing cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.